![molecular formula C13H16N2O2 B1221292 匹马格雷 (Pirmagrel) CAS No. 85691-74-3](/img/structure/B1221292.png)
匹马格雷 (Pirmagrel)
概述
描述
匹马格列是一种强效的血栓烷合成酶 抑制剂。 它主要用于科学研究,因为其具有抑制血栓烷合成的能力,而血栓烷是一种参与血小板聚集和血管收缩的化合物 . 这使得匹马格列成为研究心血管疾病和血栓形成的宝贵工具 .
科学研究应用
Acute Coronary Syndrome (ACS)
Pirmagrel has been evaluated in patients with acute coronary syndrome undergoing percutaneous coronary intervention (PCI). Clinical trials have demonstrated its effectiveness in reducing ischemic events such as myocardial infarction and stent thrombosis.
- Efficacy : In a study involving over 13,000 patients, Pirmagrel showed a significant reduction in major cardiovascular events compared to clopidogrel, with a hazard ratio of 0.81 for death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke .
- Safety : While effective, Pirmagrel is associated with an increased risk of major bleeding events. In the same study, major bleeding occurred in 2.4% of patients treated with Pirmagrel compared to 1.8% with clopidogrel .
Thrombotic Stroke
Recent investigations have explored the use of Pirmagrel in patients with thrombotic strokes. The PRASTRO-III study highlighted its potential benefits in reducing the recurrence of stroke compared to traditional therapies .
- Study Design : This double-blind study involved 234 patients with thrombotic stroke and assessed the efficacy of Pirmagrel against clopidogrel.
- Findings : Results indicated a favorable safety profile and a significant reduction in recurrent stroke rates among those treated with Pirmagrel .
Prasugrel vs. Clopidogrel
Numerous studies have compared Pirmagrel (as prasugrel) against clopidogrel, revealing insights into its clinical performance:
Case Studies and Real-World Evidence
Real-world studies further support the clinical findings from randomized controlled trials:
- A database analysis involving 17,642 patients confirmed that Pirmagrel effectively reduced serious cardiovascular events when compared to Ticagrelor in routine clinical practice .
- Another study focused on diabetic patients undergoing PCI indicated that both prasugrel and clopidogrel had comparable safety profiles but highlighted prasugrel's superior efficacy in reducing ischemic outcomes .
作用机制
匹马格列通过选择性抑制血栓烷合成酶发挥作用,血栓烷合成酶是一种负责将前列腺素 H2 转换为血栓烷 A2 的酶 . 这种抑制降低了血栓烷 A2 的水平,从而导致血小板聚集和血管收缩减少。 所涉及的分子靶点包括血栓烷合成酶和血栓烷 A2 受体 .
生化分析
Biochemical Properties
Pirmagrel plays a significant role in biochemical reactions by inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, Pirmagrel effectively reduces the levels of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction . Pirmagrel interacts with thromboxane synthetase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .
Cellular Effects
Pirmagrel has been shown to influence various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, Pirmagrel reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction . This effect is crucial in preventing thrombotic events and improving blood flow. Additionally, Pirmagrel has been observed to modulate cell signaling pathways involved in inflammation and coagulation, further contributing to its antithrombotic effects .
Molecular Mechanism
At the molecular level, Pirmagrel exerts its effects by binding to the active site of thromboxane synthetase, thereby inhibiting its activity. This binding prevents the conversion of prostaglandin H2 to thromboxane A2, leading to a reduction in thromboxane A2 levels . The inhibition of thromboxane synthetase by Pirmagrel is competitive, meaning that it competes with prostaglandin H2 for binding to the enzyme’s active site . This competitive inhibition results in a decrease in thromboxane A2 production, which in turn reduces platelet aggregation and vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pirmagrel have been observed to change over time. Studies have shown that Pirmagrel is rapidly eliminated from the plasma, with a distribution half-life of approximately 6.7 minutes and a terminal half-life of 73 minutes . Despite its rapid elimination, Pirmagrel causes a sustained suppression of thromboxane B2 levels, a stable metabolite of thromboxane A2, during continuous infusion . This sustained suppression indicates that Pirmagrel remains effective in inhibiting thromboxane synthetase over an extended period, even as its plasma levels decrease .
Dosage Effects in Animal Models
In animal models, the effects of Pirmagrel vary with different dosages. Studies have shown that lower doses of Pirmagrel effectively reduce thromboxane A2 production without causing significant adverse effects . Higher doses of Pirmagrel can lead to toxic effects, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing the dosage of Pirmagrel to achieve the desired therapeutic effects while minimizing potential adverse effects .
Metabolic Pathways
Pirmagrel is involved in metabolic pathways related to the inhibition of thromboxane synthetase. It interacts with enzymes such as thromboxane synthetase and prostaglandin H2, leading to a reduction in thromboxane A2 production . This interaction affects the metabolic flux of arachidonic acid, a precursor of prostaglandin H2, and ultimately reduces the levels of thromboxane A2 and its metabolites .
Transport and Distribution
Pirmagrel is transported and distributed within cells and tissues through the bloodstream. It reaches a steady-state plasma level rapidly and is distributed throughout the body with a distribution half-life of 6.7 minutes . The compound is then eliminated from the plasma with a terminal half-life of 73 minutes . Pirmagrel’s distribution and transport are crucial for its effectiveness in inhibiting thromboxane synthetase and reducing thromboxane A2 levels .
Subcellular Localization
The subcellular localization of Pirmagrel is primarily within the cytoplasm, where it interacts with thromboxane synthetase . This interaction occurs in the cytosol, where thromboxane synthetase is located, allowing Pirmagrel to effectively inhibit the enzyme’s activity . The localization of Pirmagrel within the cytoplasm is essential for its role in reducing thromboxane A2 production and its subsequent effects on platelet aggregation and vasoconstriction .
准备方法
匹马格列的合成涉及多个步骤,从母液的制备开始。 通常,将 2 毫克的化合物溶解在 50 微升的二甲基亚砜 (DMSO) 中,以获得 40 毫克/毫升的浓度 . 工业生产的合成路线和反应条件没有得到广泛的记录,但该化合物可从各种供应商处获得用于研究目的 .
化学反应分析
匹马格列会经历多种类型的化学反应,包括:
氧化: 匹马格列可以被氧化形成各种代谢产物。
还原: 该化合物可以在特定条件下被还原以生成不同的产物。
取代: 匹马格列可以进行取代反应,特别是涉及其官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
匹马格列在其对血栓烷合成酶的选择性抑制方面是独一无二的。类似的化合物包括:
匹马格列的独特之处在于它对血栓烷合成酶的特异性抑制,而其他化合物主要针对腺苷二磷酸受体。
生物活性
Pirmagrel is a thienopyridine derivative and an antiplatelet agent that functions primarily through the inhibition of platelet aggregation. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Pirmagrel acts as a prodrug, requiring metabolic activation to exert its effects. The active metabolite of Pirmagrel inhibits the P2Y12 receptor on platelets, leading to a reduction in adenosine diphosphate (ADP)-induced platelet aggregation. This inhibition is crucial for preventing thrombus formation in various cardiovascular conditions.
Pharmacological Profile
The pharmacological profile of Pirmagrel has been compared with other antiplatelet agents such as prasugrel and ticagrelor. Notably, Pirmagrel has demonstrated a significant ability to inhibit thromboxane A2 (TXA2) synthesis, achieving reductions of 75% to 80% without adversely affecting prostacyclin levels, which are important for vascular health .
Table 1: Comparative Pharmacological Activity
Agent | Mechanism | TXA2 Inhibition | Prostacyclin Effect |
---|---|---|---|
Pirmagrel | P2Y12 receptor antagonist | 75-80% | No significant effect |
Prasugrel | P2Y12 receptor antagonist | Not specified | Variable |
Ticagrelor | P2Y12 receptor antagonist | Not specified | Variable |
In Vitro and In Vivo Studies
Research indicates that Pirmagrel exhibits potent antiplatelet activity in both in vitro and in vivo settings. For instance, studies have shown that Pirmagrel effectively reduces platelet aggregation in response to ADP stimulation. The concentration-dependent inhibition indicates its potential efficacy in clinical settings.
Case Study: Clinical Efficacy
A clinical study compared the effects of Pirmagrel with those of ticagrelor and prasugrel among patients with acute coronary syndromes. The primary endpoint was the reduction in residual platelet reactivity measured by Platelet Reactivity Units (PRU). Results indicated that patients treated with Pirmagrel had comparable outcomes to those receiving prasugrel and ticagrelor, suggesting its non-inferiority as an antiplatelet agent .
Safety Profile
The safety profile of Pirmagrel has been evaluated in various clinical trials. Adverse effects primarily include bleeding risks, similar to those observed with other antiplatelet therapies. However, its selective inhibition of TXA2 synthesis may offer a more favorable safety margin compared to non-selective agents.
属性
IUPAC Name |
6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOFTJHFFTNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234982 | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85691-74-3 | |
Record name | Pirmagrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRMAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pirmagrel?
A1: Pirmagrel functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, Pirmagrel tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.
Q2: How does Pirmagrel's activity in pre-eclampsia differ from its effects in normal physiological conditions?
A2: Research suggests that Pirmagrel can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. Pirmagrel, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.
Q3: Does Pirmagrel directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?
A3: While Pirmagrel primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to Pirmagrel's overall efficacy in inhibiting thromboxane A2-mediated effects.
Q4: Has Pirmagrel demonstrated efficacy in animal models of disease?
A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown Pirmagrel's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.
Q5: Are there specific analytical methods used to study Pirmagrel?
A5: While the provided research abstracts don't delve into specific analytical techniques for Pirmagrel, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。